

Spectroscopic Profile of Cinnamyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl butyrate*

Cat. No.: B3429930

[Get Quote](#)

Introduction

Cinnamyl butyrate ((E)-3-phenylprop-2-enyl butanoate) is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **cinnamyl butyrate**, complete with detailed experimental protocols and a workflow visualization to aid in spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **cinnamyl butyrate** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **cinnamyl butyrate** is not readily available in public databases. The following data is predicted based on computational models and should be used as a reference for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
6.65	Doublet of Triplets	1H	Vinylic proton (-CH=)
6.25	Doublet of Triplets	1H	Vinylic proton (=CH-)
4.70	Doublet	2H	Methylene protons (-O-CH ₂ -)
2.30	Triplet	2H	Methylene protons (-CO-CH ₂ -)
1.65	Sextet	2H	Methylene protons (-CH ₂ -CH ₃)
0.95	Triplet	3H	Methyl protons (-CH ₃)

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
173.5	Carbonyl carbon (C=O)
136.0	Aromatic carbon (quaternary)
134.0	Vinylic carbon (-CH=)
128.5	Aromatic carbons
128.0	Aromatic carbons
126.5	Aromatic carbon
123.5	Vinylic carbon (=CH-)
65.0	Methylene carbon (-O-CH ₂ -)
36.5	Methylene carbon (-CO-CH ₂ -)
18.5	Methylene carbon (-CH ₂ -CH ₃)
13.5	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands observed in the FTIR spectrum of **cinnamyl butyrate**.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3050	Medium	C-H (Aromatic)	Stretching
~2950	Medium	C-H (Aliphatic)	Stretching
~1730	Strong	C=O (Ester)	Stretching
~1600, 1490, 1450	Medium-Weak	C=C (Aromatic)	Stretching
~1254	Strong	C-O (Ester)	Stretching
~1100	Strong	C-O (Ester)	Stretching
~965	Strong	C-H (trans-alkene)	Out-of-plane bend
~750, 690	Strong	C-H (Aromatic)	Out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **cinnamyl butyrate** obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The major peaks are listed below.[3]

m/z	Relative Intensity (%)	Assignment
71	99.99	[C ₄ H ₇ O] ⁺ (Butyryl cation)
117	31.81	[C ₉ H ₉] ⁺ (Cinnamyl cation)
115	36.67	[C ₉ H ₇] ⁺ (Loss of H ₂ from cinnamyl)
43	57.75	[C ₃ H ₇] ⁺ (Propyl cation)
204	(not prominent)	[C ₁₃ H ₁₆ O ₂] ⁺ (Molecular Ion)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra of a liquid sample like **cinnamyl butyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **cinnamyl butyrate** for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - For ^1H NMR, a standard single-pulse experiment is typically used. For quantitative results, a relaxation delay of at least 5 times the longest T_1 should be employed.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. For quantitative ^{13}C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay is necessary.
 - Set the appropriate spectral width, acquisition time, and number of scans.

- Initiate data acquisition.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a single drop of liquid **cinnamyl butyrate** directly onto the center of the ATR crystal.
 - If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O) and the instrument itself.
 - Set the desired spectral range (typically $4000\text{-}400\text{ cm}^{-1}$) and resolution (e.g., 4 cm^{-1}).
 - Collect the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

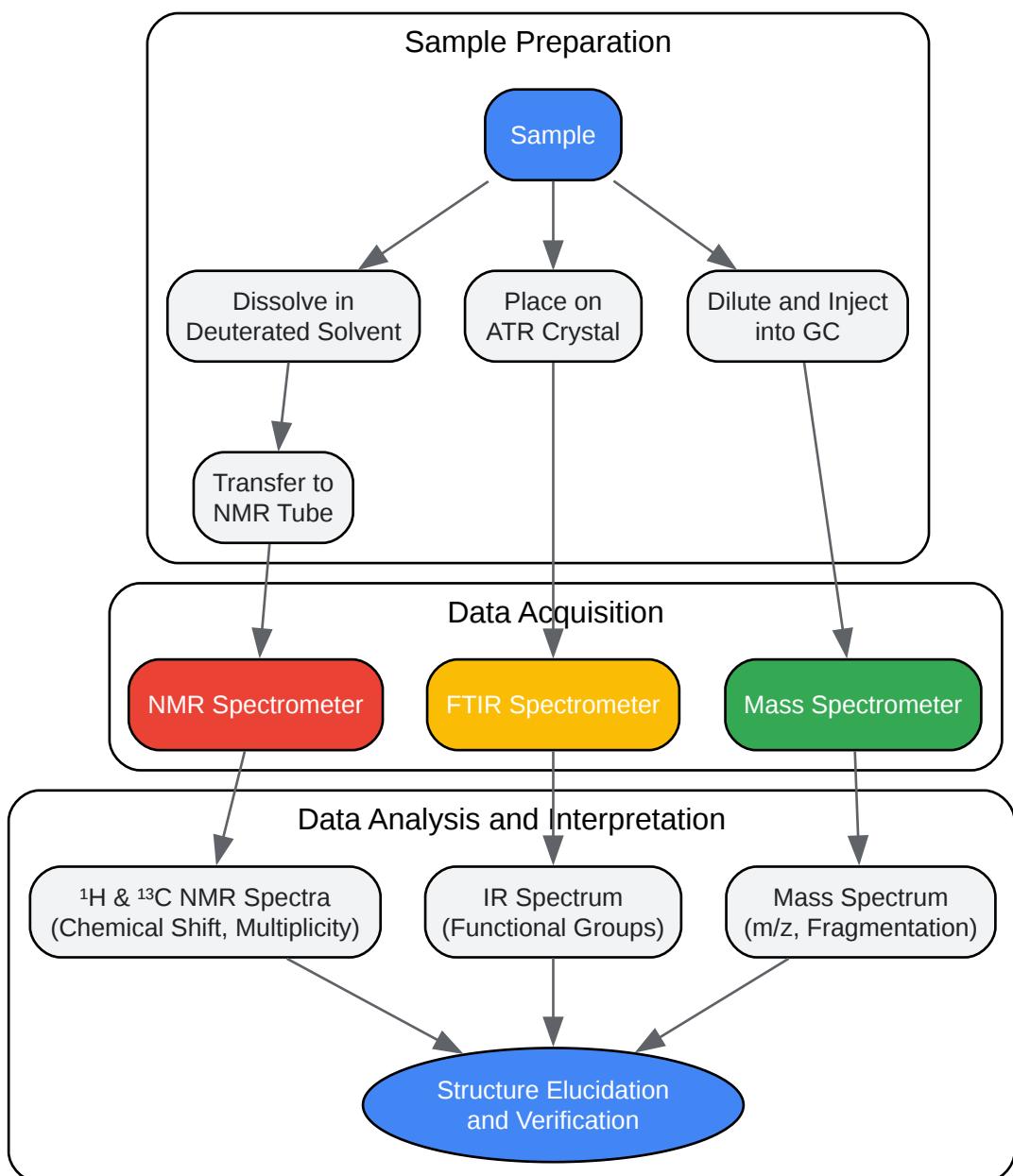
- Sample Introduction:

- For a volatile compound like **cinnamyl butyrate**, Gas Chromatography (GC-MS) is a common method for introduction and separation.
- A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (e.g., 1 μ L) is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

- Ionization (Electron Ionization - EI):

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M^+).
- The high energy of this process also leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

- Mass Analysis and Detection:


- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.

- Data Processing:

- The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Cinnamyl Butyrate**.

Caption: Relationship of Spectroscopic Techniques to Molecular Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm⁻¹; CP, at 1080 and 1347 cm⁻¹; and CB, at 1100 and 1254 cm⁻¹; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 2. Figure 13. ATR-FTIR spectrum for pure cinnamyl butyrate (CB) : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 3. Cinnamyl butyrate | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Cinnamyl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429930#spectroscopic-data-nmr-ir-ms-of-cinnamyl-butyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com